(1S)-1-(2,5-dibromophenyl)ethan-1-ol is a chiral organic compound with significant relevance in medicinal chemistry. Its chemical formula is , and it possesses a molecular weight of approximately 279.96 g/mol. The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of a phenyl ring, which influences its chemical behavior and biological activity. The compound is classified under alcohols due to the presence of a hydroxyl group (-OH) attached to the ethane backbone.
The synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol typically involves two main steps: bromination of a precursor and stereoselective reduction.
In industrial settings, methods may include continuous flow reactors to optimize yield and purity, along with advanced purification techniques such as crystallization and chromatography.
The molecular structure of (1S)-1-(2,5-dibromophenyl)ethan-1-ol can be represented as follows:
This notation indicates that the molecule consists of an ethane backbone attached to a phenyl ring that has two bromine substituents at specified positions. The presence of the hydroxyl group (-OH) classifies it as an alcohol.
(1S)-1-(2,5-dibromophenyl)ethan-1-ol participates in various chemical reactions due to its functional groups:
The biological activity of (1S)-1-(2,5-dibromophenyl)ethan-1-ol is primarily attributed to its interaction with beta-adrenergic receptors. It acts as an antagonist by blocking the binding of epinephrine and norepinephrine to these receptors, which can lead to therapeutic effects such as reduced heart rate and lowered blood pressure. This mechanism highlights its potential application in cardiovascular research .
The physical and chemical properties of (1S)-1-(2,5-dibromophenyl)ethan-1-ol include:
(1S)-1-(2,5-dibromophenyl)ethan-1-ol has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and chemical reactivity, making it a valuable subject for ongoing research in both academic and industrial settings.
Chemical ReductionTraditional metal-catalyzed asymmetric hydrogenation employs chiral complexes (e.g., Ru/BINAP or Cu(II)-bis(β-amino alcohol)) to reduce prochiral ketones. While effective for unhindered substrates, these catalysts show limited regioselectivity with dibrominated aryl ketones due to steric interference from halogen substituents. For example, Cu(II)-thiophene-bis(β-amino alcohol) complexes achieve 80–90% ee for meta- or para-substituted aryl ketones but <70% ee for ortho-brominated analogs [4]. Chemical methods often require anhydrous conditions, stoichiometric reductants (e.g., NaBH₄), and expensive ligands, increasing operational costs and environmental impact.
Biocatalytic ReductionEnzymatic approaches surpass chemical methods in stereoselectivity for sterically demanding substrates like 1-(2,5-dibromophenyl)ethan-1-one. Whole-cell systems avoid substrate preactivation and operate at ambient temperatures. R. rubra achieves near-perfect S-selectivity due to evolutionary optimization of its reductase active sites for bulky electrophiles. Additionally, enzymatic cascades (e.g., styrene monooxygenase coupled with glucose dehydrogenase) enable telescoped reactions without intermediate isolation, enhancing atom economy [2] [1].
Table 2: Chemical vs. Biocatalytic Reduction Efficiency
Method | Catalyst/System | ee (%) | Yield (%) | Temperature | Tolerance to Halogens |
---|---|---|---|---|---|
Chemical | Cu(II)/L4-thiophene complex | 94.6 | >99 | 25°C | Low (ortho-Br sensitive) |
Biocatalytic (growing) | R. rubra AS 2.2241 | >98 (S) | 98 | 28°C | High |
Biocatalytic (resting) | R. rubra AS 2.2241 | >98 (S) | 99 | 30°C | High |
Substrate Loading and InhibitionSubstrate concentrations >10 mM inhibit microbial growth in growing-cell biotransformations due to ketone cytotoxicity. Fed-batch strategies mitigate this by maintaining substrate levels below inhibitory thresholds (IC₅₀ = 11.6 mM for R. rubra). In contrast, resting-cell systems tolerate up to 50 mM substrate by eliminating metabolic burden, enabling higher volumetric productivity [2].
Process Intensification
Scale-Up ConsiderationsStirred-tank bioreactors (10 L) with automated glucose feeding achieve 92% yield at pilot scale. Oxygen mass transfer is critical for cofactor regeneration; dissolved O₂ >30% saturation maintains NAD⁺/NADH cycling efficiency [2].
Kinetic ResolutionClassical kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the R-enantiomer of racemic 1-(2,5-dibromophenyl)ethan-1-ol, leaving the desired S-alcohol unreacted. However, maximum yield is capped at 50%, and enantiomer separation requires additional steps (e.g., chromatography), increasing process complexity [4].
Dynamic Kinetic Resolution (DKR)DKR combines in situ racemization of the R-alcohol with enantioselective acylation, theoretically enabling 100% yield. Racemization catalysts (e.g., Shvo’s ruthenium complex) must operate below 50°C to avoid enzyme deactivation. Current DKR systems achieve 85% yield and 97% ee for analogous brominated alcohols but remain unoptimized for ortho-dibrominated substrates [4].
Enzymatic StereoinversionA two-step cascade oxidizes the R-alcohol to the ketone using alcohol dehydrogenase, followed by S-selective reduction. Though yield-efficient, this method demands precise control over redox cofactors and enzyme kinetics to prevent over-reduction or byproduct accumulation [1] [2].
Impact on Overall Yield
Asymmetric bioreduction outperforms resolution techniques, justifying its preference for large-scale synthesis.
Comprehensive Compound Index
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7